(R)-2-Butyramido-3-methylbutanoic acid
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Overview
Description
(2R)-2-butanamido-3-methylbutanoic acid is a chiral amino acid derivative This compound is notable for its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-butanamido-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives and amines.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through the reaction of a butanoic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Stereoselective Synthesis: Ensuring the correct stereochemistry (2R) is crucial. This can be achieved through chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-butanamido-3-methylbutanoic acid may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: Techniques such as crystallization, chromatography, or distillation to isolate the desired product with high purity.
Quality Control: Rigorous testing to ensure the correct stereochemistry and absence of impurities.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-butanamido-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Conditions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
(2R)-2-butanamido-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-butanamido-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways: It can be involved in metabolic pathways, potentially affecting the synthesis or degradation of other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-butanamido-3-methylbutanoic acid: The enantiomer of the compound, which may have different biological activities.
N-acetyl-L-leucine: Another amino acid derivative with similar structural features but different functional properties.
L-valine: A branched-chain amino acid with a similar backbone but lacking the amide group.
Uniqueness
(2R)-2-butanamido-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a methyl-substituted butanoic acid group. This combination of features makes it particularly interesting for applications requiring chiral specificity and functional versatility.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
InChI Key |
XFBGKIUQJKBFIO-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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